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Compound of Interest

Compound Name: ZINC000003015356

Cat. No.: B15578874 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic characterization of the

compound ZINC000003015356, identified as Zinc bis(4-hydroxy-3,5-

diiodobenzenesulphonate). A comprehensive search of public databases and scientific

literature did not yield any experimental spectroscopic data (NMR, IR, UV-Vis) for this specific

compound. Therefore, this document outlines the predicted spectroscopic features based on its

chemical structure and provides standardized, detailed experimental protocols for acquiring

such data. This guide is intended to serve as a practical resource for researchers aiming to

characterize this molecule or structurally similar compounds.

Compound Identification
ZINC ID: ZINC000003015356

Chemical Name: Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate)

Molecular Formula: C₁₂H₆I₄O₈S₂Zn

Structure: The compound consists of a central zinc ion (Zn²⁺) coordinated to two 4-hydroxy-

3,5-diiodobenzenesulphonate ligands.
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The following tables summarize the predicted spectroscopic data for the organic ligand, 4-

hydroxy-3,5-diiodobenzenesulphonate. These predictions are based on established principles

of spectroscopy and data from structurally related compounds.

Predicted ¹H and ¹³C NMR Data
Due to the diamagnetic nature of the Zn²⁺ ion, sharp NMR signals are expected. The spectra

will be representative of the 4-hydroxy-3,5-diiodobenzenesulphonate ligand. Given the

symmetry of the ligand, a simple set of signals is anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 500 MHz)

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic-H 7.5 - 8.0 Singlet 2H

Phenolic-OH 9.0 - 11.0 Broad Singlet 1H

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 125 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-OH 155 - 160

C-SO₃ 140 - 145

C-I 85 - 95

C-H 130 - 135

Predicted IR Absorption Bands
The infrared spectrum is expected to show characteristic absorption bands corresponding to

the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands
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Functional Group Vibration Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

Phenolic O-H Stretching (H-bonded) 3200 - 3600 Broad, Strong

Aromatic C-H Stretching 3000 - 3100 Medium

Aromatic C=C Stretching 1500 - 1600 Medium to Strong

Sulfonate S=O Asymmetric Stretching 1250 - 1350 Strong

Sulfonate S=O Symmetric Stretching 1050 - 1150 Strong

C-O Stretching ~1220 Strong

C-I Stretching 500 - 600 Medium

Predicted UV-Vis Absorption Maxima
The UV-Vis spectrum of aromatic compounds is characterized by absorptions arising from π →

π* transitions. Phenols typically exhibit two main absorption bands.[1]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

Electronic Transition Predicted λₘₐₓ (nm) Notes

π → π* (Primary Band) ~210 - 230 High molar absorptivity.

π → π* (Secondary Band) ~270 - 290
Lower molar absorptivity, may

show fine structure.

Experimental Protocols
The following are detailed, standardized protocols for the acquisition of spectroscopic data for a

solid, non-volatile organic compound like ZINC000003015356.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure

of the organic ligand.
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Methodology: Solid-State NMR (ssNMR)

For a solid sample, solid-state NMR with magic-angle spinning (MAS) would be the method of

choice.[2]

Sample Preparation:

Carefully pack approximately 50-100 mg of the dry, powdered sample into a zirconia rotor

(typically 4 mm or smaller).

Ensure the sample is packed tightly and evenly to ensure stable spinning.

Instrument Parameters (¹³C CP/MAS):

Spectrometer: A high-field solid-state NMR spectrometer (e.g., 400-800 MHz).

Technique: Cross-Polarization Magic-Angle Spinning (CP/MAS).

Magic-Angle Spinning Rate: 10-15 kHz.

Contact Time: 1-2 ms (optimize for signal intensity).

Recycle Delay: 5-10 s (dependent on the ¹H T₁ relaxation time).

Decoupling: High-power ¹H decoupling during acquisition.

Referencing: Use an external standard such as adamantane (δ = 38.48, 29.45 ppm) or

glycine (carboxyl δ = 176.5 ppm).

Instrument Parameters (¹H MAS):

Spectrometer: As above.

Technique: Direct excitation with high-power ¹H decoupling during acquisition.

Magic-Angle Spinning Rate: >15 kHz (faster spinning improves resolution).

Pulse Width: Calibrated 90° pulse.
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Recycle Delay: 5 s.

Referencing: Use an external standard such as adamantane.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR)

Spectroscopy

ATR-FTIR is a rapid and non-destructive method suitable for solid powders.[3][4]

Sample Preparation:

Place a small amount (1-5 mg) of the powdered sample directly onto the ATR crystal (e.g.,

diamond or germanium).[5]

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.[5]

Data Acquisition:

Spectrometer: A benchtop FTIR spectrometer equipped with a single-reflection ATR

accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Record the spectrum of the sample.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans co-added for a good signal-to-noise ratio.

Data Processing:

The final spectrum is presented as a ratio of the sample scan to the background scan.
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If necessary, perform an ATR correction to account for the wavelength-dependent depth of

penetration.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound, which are

characteristic of its conjugated π-system.

Methodology: Solution-Phase UV-Vis Spectroscopy

Sample Preparation:

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol,

ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

From the stock solution, prepare a series of dilutions to an appropriate concentration for

measurement (typically in the range of 1-10 µg/mL). The absorbance at λₘₐₓ should

ideally be between 0.2 and 0.8.

Prepare a blank solution containing only the solvent.

Data Acquisition:

Spectrometer: A dual-beam UV-Vis spectrophotometer.

Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

Baseline Correction: Record a baseline with the blank solution in both the sample and

reference beams.

Sample Measurement: Place the sample solution in the sample beam and the blank in the

reference beam.

Wavelength Range: Scan from 400 nm down to 190 nm.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15578874?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578874?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

3. agilent.com [agilent.com]

4. mt.com [mt.com]

5. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Spectroscopic Characterization of ZINC000003015356:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578874#spectroscopic-data-nmr-ir-uv-vis-of-
zinc000003015356]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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